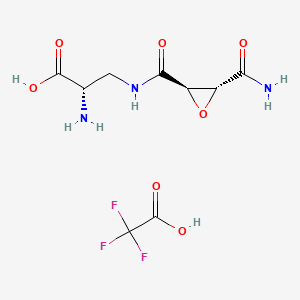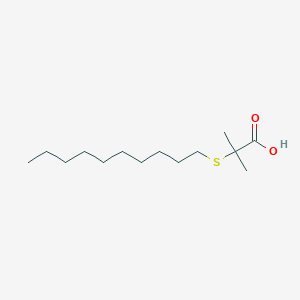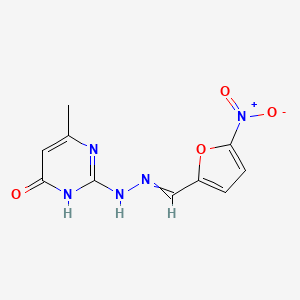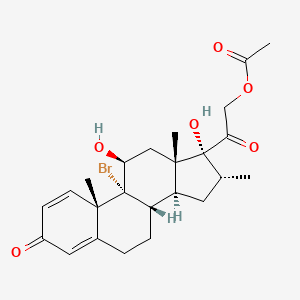
9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate is a synthetic corticosteroid compound. It is structurally related to other corticosteroids and is used as an intermediate in the synthesis of various steroidal medications. The compound has a molecular formula of C24H31BrO6 and a molecular weight of 495.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate involves multiple steps:
Starting Material: The synthesis begins with 16α,17α-epoxyprogesterone.
Reduction: The 11-keto group is reduced.
Acetylation: The 21-hydroxy group is acetylated.
Bromination: The 9α-position is brominated using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reduction: Using industrial-grade reducing agents.
Acetylation: Employing acetic anhydride or acetyl chloride.
Bromination: Using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation at various positions, particularly at the 11β-hydroxy group.
Reduction: Reduction reactions can target the 3-keto group.
Substitution: Halogen substitution reactions can occur at the 9α-bromo position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Formation of 11-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of 9-substituted derivatives.
Applications De Recherche Scientifique
9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of other corticosteroids.
Biology: Studying the effects of corticosteroids on cellular processes.
Medicine: Development of anti-inflammatory and immunosuppressive drugs.
Industry: Production of steroidal medications.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of specific genes. The molecular targets include various inflammatory cytokines and enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Betamethasone: 9-Fluoro-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione.
Dexamethasone: 9-Fluoro-16-methyl-11,17,21-trihydroxy-pregna-1,4-diene-3,20-dione
Uniqueness
Bromination: The presence of a bromine atom at the 9α-position distinguishes it from other corticosteroids like betamethasone and dexamethasone, which have a fluorine atom instead.
Applications: Its unique structure makes it a valuable intermediate in the synthesis of specific corticosteroids.
Propriétés
Formule moléculaire |
C24H31BrO6 |
|---|---|
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31BrO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 |
Clé InChI |
PLVGDQKUTWULDB-RPRRAYFGSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Br)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


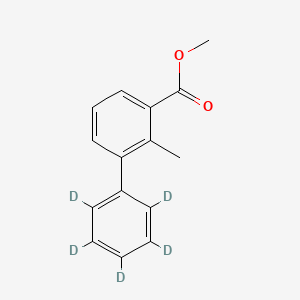
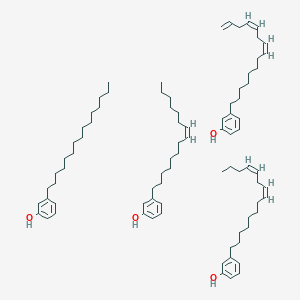
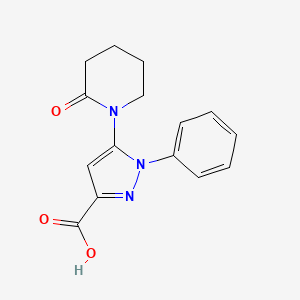
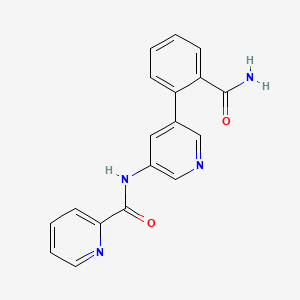
![3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13841181.png)
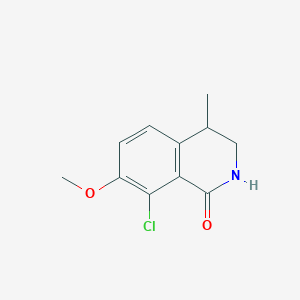

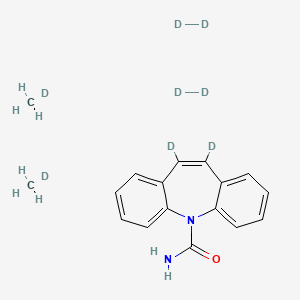
![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)
